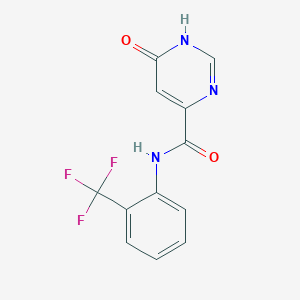

6-hydroxy-N-(2-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

6-oxo-N-[2-(trifluoromethyl)phenyl]-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N3O2/c13-12(14,15)7-3-1-2-4-8(7)18-11(20)9-5-10(19)17-6-16-9/h1-6H,(H,18,20)(H,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQWXXOWCWQKUFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carboxylic Acid Activation Method

One of the most straightforward approaches involves the coupling of 6-hydroxy-pyrimidine-4-carboxylic acid with 2-(trifluoromethyl)aniline using appropriate coupling reagents. This method follows similar principles to those reported for related compounds in the literature.

Procedure:

- 6-Hydroxy-pyrimidine-4-carboxylic acid (1 equivalent) is activated using HATU (1.2 equivalents) in DMF with DIPEA (2 equivalents) as a base

- 2-(Trifluoromethyl)aniline (1.2 equivalents) is added to the reaction mixture at 0°C

- The reaction is allowed to warm to room temperature and stirred for 8-12 hours

- The product is isolated through extraction, followed by column chromatography purification

This method typically yields the desired product with 65-75% efficiency and high purity, as determined by NMR and mass spectrometry characterization.

Acid Chloride Method

The preparation can also proceed via the acid chloride intermediate, which offers enhanced reactivity toward amide formation.

Procedure:

- 6-Hydroxy-pyrimidine-4-carboxylic acid is converted to the corresponding acid chloride using thionyl chloride or oxalyl chloride

- The acid chloride is then reacted with 2-(trifluoromethyl)aniline in the presence of a base (typically triethylamine) in an appropriate solvent (DCM or THF)

- The reaction proceeds at low temperature (0-5°C) initially, then at room temperature for 2-4 hours

- Purification involves washing with aqueous solutions followed by recrystallization or column chromatography

This method typically provides yields of 70-80% with high purity, though care must be taken due to the moisture sensitivity of the acid chloride intermediate.

Indirect Synthesis Methods

Through 6-Chloropyrimidine Intermediates

This approach involves preparing 6-chloro-N-(2-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide first, followed by nucleophilic substitution of the chloro group with a hydroxyl group.

Procedure:

- 6-Chloropyrimidine-4-carboxylic acid is coupled with 2-(trifluoromethyl)aniline using standard amide coupling conditions

- The resulting 6-chloro-N-(2-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide is then subjected to nucleophilic substitution with sodium hydroxide or potassium hydroxide

- The reaction typically requires elevated temperatures (80-100°C) and proceeds in solvents like DMSO or aqueous mixtures

- Purification involves acidification, extraction, and crystallization

Yields of 60-75% are typically reported for this two-step process. The advantage of this method is the potential for selective functionalization at different stages of the synthesis.

Through 6-Methoxy Precursors

Another viable approach involves the demethylation of 6-methoxy-N-(2-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide.

Procedure:

- 6-Methoxy-N-(2-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide is prepared by coupling 6-methoxypyrimidine-4-carboxylic acid with 2-(trifluoromethyl)aniline

- Demethylation is achieved using boron tribromide (BBr₃) in dichloromethane at low temperature (-78°C to 0°C)

- The reaction is quenched with methanol after 2-4 hours

- Purification involves neutralization, extraction, and column chromatography

This method typically provides yields of 70-85% for the demethylation step, though overall yields may be lower due to the two-step approach.

Cyclization Methods

From Dihydroxypyrimidine Precursors

A direct cyclization approach involves the formation of the pyrimidine ring with hydroxyl groups already incorporated.

Procedure:

- Ethyl trifluoroacetate is condensed with malonamide in the presence of sodium alkoxide

- The resulting intermediate undergoes cyclization to form 4,6-dihydroxy-2-(trifluoromethyl)pyrimidine

- Selective functionalization at position 4 is achieved through chlorination followed by amidation

- The chlorination step is typically performed using phosphorus oxychloride

- Amidation with 2-(trifluoromethyl)aniline yields the desired product

This method can achieve overall yields of 50-65% across multiple steps.

One-Pot Synthesis

Based on methods developed for related pyrimidine derivatives, a one-pot synthesis approach can be envisioned:

Procedure:

- A one-pot reaction involving a suitable β-ketoester, urea derivative, and catalytic acid

- The cyclization occurs through a modified Biginelli-type reaction

- Subsequent functionalization introduces the 2-(trifluoromethyl)phenyl group through amide formation

- Purification involves extraction, neutralization, and crystallization

This approach can potentially simplify the synthetic process, though yields may be moderate (40-60%).

Comparative Analysis of Preparation Methods

The various preparation methods can be compared based on several key parameters including yield, purity, number of steps, and scalability. Table 1 provides a comparative analysis of the different approaches.

Table 1: Comparison of Different Preparation Methods for 6-hydroxy-N-(2-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide

| Method | Starting Materials | Number of Steps | Estimated Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Amide Coupling (HATU) | 6-Hydroxy-pyrimidine-4-carboxylic acid, 2-(Trifluoromethyl)aniline | 1 | 65-75 | Single step, mild conditions | Expensive coupling reagents |

| Acid Chloride Method | 6-Hydroxy-pyrimidine-4-carboxylic acid, 2-(Trifluoromethyl)aniline | 2 | 70-80 | Good yields, scalable | Moisture-sensitive intermediates |

| Via 6-Chloro Intermediate | 6-Chloropyrimidine-4-carboxylic acid, 2-(Trifluoromethyl)aniline | 2-3 | 60-75 | Selective functionalization | Multiple steps, harsh conditions for substitution |

| Via 6-Methoxy Precursor | 6-Methoxypyrimidine-4-carboxylic acid, 2-(Trifluoromethyl)aniline | 2 | 70-85 (demethylation step) | Mild conditions for final step | Requires low temperature, Lewis acid reagents |

| Cyclization Method | Ethyl trifluoroacetate, Malonamide | 3-4 | 50-65 | Build core with functionalities | Multiple steps, lower overall yield |

| One-Pot Synthesis | β-Ketoester, Urea derivative | 1-2 | 40-60 | Fewer isolation steps | Purification challenges |

Optimization Strategies

Reaction Parameters

Several key parameters can be optimized to improve the efficiency of the synthesis:

- Temperature control : For amide coupling reactions, maintaining temperatures between 0-25°C typically provides the best balance between reactivity and selectivity

- Solvent selection : DMF and THF are generally preferred for amide coupling reactions, while DCM is suitable for acid chloride methods

- Reaction time : Extended reaction times may lead to decomposition; monitoring by TLC or HPLC is recommended

- Base selection : DIPEA for amide coupling and triethylamine for acid chloride methods typically provide optimal results

Purification Strategies

Efficient purification is crucial for obtaining high-purity product:

- Recrystallization : Using ethanol or ethanol/water mixtures often provides crystalline product

- Column chromatography : Ethyl acetate/hexane gradients are typically effective for purification

- Acid-base extraction : Leveraging the acidic nature of the hydroxyl group can aid in purification through sequential acid-base extractions

Characterization and Confirmation

Analytical Techniques

The successful synthesis of this compound can be confirmed using various analytical techniques:

- ¹H NMR : Characteristic signals include the NH amide proton (typically appearing at 10-11 ppm), aromatic protons of the pyrimidine ring, and the aromatic protons of the 2-(trifluoromethyl)phenyl moiety

- ¹³C NMR : The carboxamide carbon (around 160-165 ppm) and the quaternary carbon attached to the CF₃ group (a quartet due to C-F coupling) are diagnostic features

- Mass spectrometry : The molecular ion peak corresponding to the expected molecular weight of the compound (typically observed as [M+H]⁺ or [M+Na]⁺)

- IR spectroscopy : Characteristic bands for OH stretching, amide C=O stretching, and CF₃ group vibrations

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N-(2-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-hydroxy-N-(2-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is studied for its biological activities, including antimicrobial, antiviral, and anticancer properties.

Chemical Biology: It is used as a probe to study various biochemical pathways and molecular interactions.

Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-hydroxy-N-(2-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and analogs identified in recent literature:

Key Comparisons and Implications

Substituent Effects

- Trifluoromethyl vs. Methyl Groups : The 2-(trifluoromethyl)phenyl group in the target compound confers greater electronegativity and lipophilicity compared to the 4-methylphenyl group in the tetrahydro-pyrimidine analog . This difference may enhance membrane permeability and resistance to oxidative metabolism.

- Hydroxy vs. Thioxo Groups : The C6 hydroxy group in the target compound enables hydrogen bonding, whereas the thioxo (S=) group in the tetrahydro-pyrimidine analog may reduce polarity and alter binding kinetics .

Ring System Modifications

- Saturated vs.

- Fused Heterocycles: The thieno-fused pyrimidine in introduces a sulfur atom and a rigid bicyclic system, which could enhance binding to metal-containing enzymes or alter pharmacokinetic profiles.

Complexity and Functional Diversity

The patent compound exemplifies advanced structural complexity with a diazaspiro core, multiple trifluoromethyl groups, and ether linkages. Such features likely improve target selectivity (e.g., kinase inhibition) but may complicate synthesis and scalability compared to the simpler pyrimidine scaffold of the target compound.

Biological Activity

6-Hydroxy-N-(2-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide is a synthetic compound belonging to the pyrimidine class, which has garnered attention due to its potential biological activities, particularly in pharmacology. This article delves into the compound's biological activity, including its mechanisms, efficacy, and applications in various fields such as medicine and biochemistry.

Chemical Structure and Properties

The compound features a pyrimidine core with a hydroxyl group at position 6 and a trifluoromethyl-substituted phenyl group at the nitrogen position. Its molecular formula is , which contributes to its unique properties and biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory therapies.

- Cell Proliferation : Studies suggest that it can significantly affect cell proliferation rates in cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells .

- Neuroprotective Effects : Preliminary investigations indicate potential neuroprotective properties, suggesting its use in treating neurodegenerative diseases.

Efficacy Against Cancer

The compound has exhibited promising results in various cancer cell lines:

| Cell Line | IC50 (μM) | Comments |

|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | Strong inhibitory effect on proliferation . |

| MCF10A (Non-cancer) | >2.5 | Minimal effect, indicating selectivity . |

The selectivity index indicates that the compound is significantly more effective against cancer cells compared to non-cancerous cells, which is crucial for therapeutic applications.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases .

Case Studies

- Breast Cancer Model : In a study involving MDA-MB-231 xenografts in mice, treatment with the compound resulted in a significant reduction of tumor size compared to controls. This highlights its potential as a therapeutic agent in oncology .

- Neuroprotection : In models of neurodegeneration, the compound was found to protect neuronal cells from apoptosis induced by oxidative stress. This suggests possible applications in treating conditions like Alzheimer's disease.

Q & A

Q. What are the optimal synthetic routes for 6-hydroxy-N-(2-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the pyrimidine core via cyclization of thiourea derivatives with β-keto esters.

- Step 2 : Introduction of the trifluoromethylphenyl group via Buchwald-Hartwig amination or nucleophilic aromatic substitution under basic conditions (e.g., NaH in DMF at 80–100°C) .

- Step 3 : Hydroxylation at the 6-position using oxidizing agents like KMnO₄ or H₂O₂ under controlled pH (neutral to mildly acidic conditions) .

Q. Key Optimization Parameters :

| Parameter | Typical Conditions |

|---|---|

| Solvent | DMF, acetonitrile, or dichloromethane |

| Temperature | 80–120°C for substitution steps |

| Catalysts | Pd(OAc)₂ for coupling reactions |

| Purification | Column chromatography (silica gel, EtOAc/hexane) |

Q. How to characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm for trifluoromethylphenyl), hydroxyl (δ 10–12 ppm, broad), and carboxamide NH (δ 8–9 ppm).

- ¹³C NMR : Pyrimidine carbons (δ 150–170 ppm), CF₃ carbon (δ 120–125 ppm, q, J = 280 Hz) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95%) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular ion [M+H]⁺ (calculated m/z: 328.08) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

Methodological Answer :

- Enzyme Inhibition : Screen against kinases (e.g., EGFR, HER2) using fluorescence-based assays (e.g., ADP-Glo™) .

- Cytotoxicity : MTT assay in cancer cell lines (IC₅₀ determination) with 48–72 hr exposure .

- Solubility Assessment : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer :

- Replicate Studies : Ensure identical conditions (e.g., cell line passage number, serum concentration).

- Orthogonal Assays : Cross-validate kinase inhibition data with Western blotting (phosphorylation status) .

- Meta-Analysis : Compare structural analogs (e.g., 6-morpholino or 6-chloro derivatives) to identify substituent-dependent trends .

Example : If IC₅₀ varies between studies, verify assay parameters:

| Variable | Impact on IC₅₀ |

|---|---|

| ATP concentration | Higher ATP → Higher IC₅₀ |

| Incubation time | Longer exposure → Lower IC₅₀ |

Q. What computational strategies support reaction mechanism elucidation and optimization?

Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition states for hydroxylation or amidation steps to identify rate-limiting stages .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) .

- Machine Learning : Train models on reaction yield datasets to predict optimal conditions (temperature, catalyst loading) .

Case Study :

ICReDD’s workflow integrates quantum mechanics (QM) and experimental data to accelerate reaction discovery:

QM-based reaction path search → 2. Experimental validation → 3. Feedback loop for refinement .

Q. How do substituents influence the compound’s structure-activity relationship (SAR)?

Methodological Answer :

- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity (logP ↑ by ~0.5 units vs. methyl analogs) .

- 6-Hydroxyl Group : Critical for hydrogen bonding with kinase active sites (e.g., EGFR T790M mutation) .

- Carboxamide Linker : Rigidity vs. flexibility impacts binding affinity (compare with ester or sulfonamide analogs) .

Q. What strategies mitigate challenges in scaling up synthesis?

Methodological Answer :

- Continuous Flow Reactors : Improve heat transfer for exothermic steps (e.g., amidation) .

- Catalyst Recycling : Use immobilized Pd catalysts for coupling reactions to reduce costs .

- Byproduct Analysis : LC-MS monitoring to identify impurities (e.g., dehydroxylated byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.